molecular formula C9H9NO3 B1371450 5-Acetyl-2-aminobenzoic acid CAS No. 53589-27-8

5-Acetyl-2-aminobenzoic acid

Cat. No. B1371450
CAS RN: 53589-27-8
M. Wt: 179.17 g/mol
InChI Key: UHAJXWNQVHUJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-aminobenzoic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-acetyl group . It is functionally related to an anthranilic acid .


Synthesis Analysis

The synthesis of 5-Acetyl-2-aminobenzoic acid and its derivatives involves various chemical reactions. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-aminobenzoic acid is C9H9NO3 . The structure of this compound can be analyzed using various techniques such as NMR, FTIR, and MS .


Physical And Chemical Properties Analysis

The molecular weight of 5-Acetyl-2-aminobenzoic acid is 179.17 g/mol . It has a topological polar surface area of 80.4 Ų . Further investigation is needed to fully understand the physical and chemical properties of this compound.

Scientific Research Applications

  • Green and Sustainable Bioproduction

    • Field : Environmental Science and Biotechnology .
    • Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . Their production traditionally relies on chemical synthesis using petroleum-derived substances such as benzene as precursors .
    • Methods : Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods have been developed . These methods are based on the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .
    • Results : The development of these biosynthesis methods aims to protect the ecological environment, reduce the use of non-renewable resources, and provide theoretical support for industrial green development .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Science .
    • Application : Derivatives of aminobenzoic acid have been found to possess antibacterial properties . For example, sulfonamides used for the treatment of many bacterial and protozoal infections act as structural analogues of PABA inhibiting dihydropteroate synthase competitively .
    • Methods : The production of these pharmaceuticals involves the synthesis of aminobenzoic acid derivatives that can inhibit specific enzymes in the bacterial metabolic pathways .
    • Results : These pharmaceuticals have been effective in treating many bacterial and protozoal infections .
  • Dye Manufacturing

    • Field : Chemical Engineering and Material Science .
    • Application : Aminobenzoic acid and its derivatives are foundational chemicals for various dyes . They are used as intermediates in the production of a wide range of dyes .
    • Methods : The production of these dyes involves the synthesis of aminobenzoic acid derivatives that can absorb specific wavelengths of light .
    • Results : These dyes have been used in a wide range of industries, including textiles, plastics, and food coloring .
  • Food Additives

    • Field : Food Science and Technology .
    • Application : Aminobenzoic acid and its derivatives are used as food additives . They are used to enhance the flavor, color, and shelf-life of food products .
    • Methods : The production of these food additives involves the synthesis of aminobenzoic acid derivatives that can enhance the sensory properties of food .
    • Results : These food additives have been used in a wide range of food products, improving their taste, appearance, and storage stability .
  • Tryptophan Biosynthesis

    • Field : Biochemistry .
    • Application : Ortho-aminobenzoic acid (OABA) serves as the first intermediate in the tryptophan biosynthesis pathway .
    • Methods : The production of tryptophan involves the synthesis of OABA as an intermediate .
    • Results : This pathway is crucial for the biosynthesis of tryptophan, an essential amino acid .
  • Organic Luminescent Materials and Plant Growth Regulators

    • Field : Material Science and Agricultural Science .
    • Application : Meta-aminobenzoic acid (MABA) is an essential pharmaceutical intermediate and it also finds significant applications in the synthesis of novel organic luminescent materials and plant growth regulators .
    • Methods : The production of these materials and regulators involves the synthesis of MABA as an intermediate .
    • Results : These materials and regulators have been used in a wide range of industries, including electronics and agriculture .

Safety And Hazards

When handling 5-Acetyl-2-aminobenzoic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of research on 5-Acetyl-2-aminobenzoic acid could involve further investigation of its safety and efficacy in clinical investigations and better understanding of the specific mechanism of action revealed by these compounds .

properties

IUPAC Name

5-acetyl-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJXWNQVHUJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-aminobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-aminobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-aminobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-aminobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2-aminobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-aminobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-aminobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.